chemical structure and physicochemical properties of N-(1-phenylpropyl)benzotriazol-1-amine
chemical structure and physicochemical properties of N-(1-phenylpropyl)benzotriazol-1-amine
In-Depth Technical Guide: Chemical Structure, Physicochemical Properties, and Pharmacological Utility of N-(1-phenylpropyl)benzotriazol-1-amine ( α -EB)
Executive Summary
In the discipline of Drug Metabolism and Pharmacokinetics (DMPK), distinguishing between hepatic and extrahepatic clearance pathways is a persistent challenge. N-(1-phenylpropyl)benzotriazol-1-amine —commonly referred to in pharmacological literature as N- α -ethylbenzyl-1-aminobenzotriazole ( α -EB) —is a highly specialized, mechanism-based inhibitor (MBI) of cytochrome P450 (CYP450) enzymes. By modifying the classic pan-CYP inhibitor 1-aminobenzotriazole (ABT) with a bulky aralkyl moiety, researchers engineered α -EB to exhibit profound isozyme and tissue selectivity, specifically targeting pulmonary CYP2B and CYP1A isoforms.
This whitepaper provides a comprehensive analysis of the structural chemistry, inactivation kinetics, and experimental methodologies associated with α -EB, designed to equip application scientists and drug developers with the theoretical and practical frameworks necessary to utilize this compound as a precision probe in metabolic phenotyping.
Chemical Identity & Structural Architecture
The rational design of α -EB hinges on steric manipulation. The parent compound, 1-aminobenzotriazole (ABT), is a small, promiscuous suicide substrate that easily accesses the active sites of nearly all CYP450 enzymes. By substituting the N-1 amino group with a 1-phenylpropyl ( α -ethylbenzyl) group, the molecular volume is significantly increased. This steric bulk restricts the molecule from entering the active sites of ubiquitous hepatic CYPs, while perfectly complementing the topological architecture of specific pulmonary isoforms (e.g., CYP2Bx in guinea pig models) .
Table 1: Physicochemical Properties & Structural Causality
| Property | Quantitative Value | Causality / Pharmacological Significance |
| IUPAC Name | N-(1-phenylpropyl)-1H-benzo[d][1,2,3]triazol-1-amine | Defines the core pharmacophore and steric directing group. |
| CAS Number | 132195-09-6 | Unique identifier for procurement and structural validation. |
| Molecular Formula | C₁₅H₁₆N₄ | Provides the optimal atomic mass for selective active-site binding. |
| Molecular Weight | 252.31 g/mol | Increases steric hindrance compared to ABT (134.14 g/mol ), driving isozyme selectivity. |
| LogP (Predicted) | ~3.20 | High lipophilicity facilitates rapid membrane permeability and robust microsomal uptake. |
| Polar Surface Area (PSA) | 42.74 Ų | Ensures optimal partitioning into lipid-rich pulmonary tissues in vivo. |
Mechanism of Action: Cytochrome P450 Inactivation
α -EB operates as a suicide substrate (mechanism-based inactivator). The inactivation is irreversible and strictly relies on the catalytic turnover of the target enzyme.
When α -EB enters the CYP450 active site, the enzyme attempts to metabolize it. Driven by NADPH-dependent electron transfer, the heme iron is reduced and binds molecular oxygen. The activated oxygen species oxidizes the exocyclic nitrogen of α -EB. This catalytic event triggers the expulsion or rearrangement of the aralkyl group, generating a highly reactive benzyne intermediate . This electrophilic benzyne immediately attacks the pyrrole nitrogen of the enzyme's protoporphyrin IX heme ring, forming a covalent adduct. The alkylation of the heme permanently destroys the catalytic machinery of the enzyme .
Additionally, α -EB is capable of forming a Metabolic Intermediate (MI) complex —a reversible coordination between an alkyl nitroso metabolite and the heme iron, characterized by a Soret peak at 455 nm. However, irreversible heme alkylation remains the primary driver of its potent in vivo efficacy .
Mechanism of CYP450 suicide inhibition via heme alkylation by α-EB.
Table 2: Comparative Kinetic Parameters of Aminobenzotriazoles
Note: Values represent typical in vitro microsomal kinetics for pulmonary/hepatic CYP targets.
| Inhibitor | Target Profile | Apparent KI ( μ M) | Inactivation Rate ( kinact ) | Primary Mechanism |
| 1-ABT | Pan-CYP (Non-specific) | > 1000 | Moderate | Heme Alkylation |
| α -MB | CYP2B / CYP1A | ~ 338 | High | Heme Alkylation + MI Complex |
| α -EB | CYP2B (Pulmonary) | ~ 84 | High | Heme Alkylation + MI Complex |
Experimental Protocols: In Vitro Mechanism-Based Inhibition Assay
To utilize α -EB as a reliable probe, the experimental protocol must be a self-validating system that mathematically isolates irreversible inactivation from reversible competitive inhibition. The following workflow utilizes the "dilution method" to calculate the maximal rate of inactivation ( kinact ) and the inhibitor concentration yielding half-maximal inactivation ( KI ).
Step-by-step in vitro workflow for assessing mechanism-based CYP450 inactivation.
Detailed Step-by-Step Methodology
Step 1: Microsomal Preparation & Equilibration
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Action: Thaw pulmonary or hepatic microsomes (e.g., 1 mg/mL protein) in 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
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Causality: The phosphate buffer maintains physiological pH, while MgCl₂ is an essential cofactor for the optimal interaction between CYP450 and its requisite NADPH-cytochrome P450 reductase.
Step 2: Primary Pre-Incubation (The Inactivation Phase)
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Action: Add varying concentrations of α -EB (0, 10, 50, 100, 500 μ M) to the microsomal suspension. Pre-warm to 37°C for 3 minutes. Initiate the reaction by adding 1 mM NADPH. Incubate for distinct time intervals (e.g., 0, 5, 10, 15, 20 minutes).
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Causality: Mechanism-based inhibitors are inert until metabolized. The addition of NADPH initiates the catalytic cycle, allowing the enzyme to convert α -EB into the reactive benzyne intermediate that destroys the heme.
Step 3: Aliquot Transfer (The Dilution Phase)
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Action: At each time interval, extract a 10 μ L aliquot from the primary incubation and transfer it into 190 μ L of a secondary incubation mixture (a 1:20 dilution).
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Causality: This massive dilution abruptly lowers the concentration of unreacted α -EB, effectively halting further irreversible inactivation and minimizing any reversible, competitive inhibition. This ensures that the subsequent activity measurement reflects only the permanently inactivated enzyme fraction.
Step 4: Substrate Addition & Activity Measurement
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Action: The secondary mixture must contain a saturating concentration of an isozyme-specific probe substrate (e.g., 7-pentoxyresorufin for CYP2B) and fresh NADPH. Measure the formation of the fluorescent metabolite (resorufin) over 10 minutes.
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Causality: A saturating substrate concentration ( >5×Km ) outcompetes any residual, reversibly bound α -EB, ensuring that the fluorescence signal is directly proportional to the amount of surviving, functional CYP450 enzyme.
Step 5: Self-Validating Controls
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Minus-NADPH Control: Run a parallel pre-incubation omitting NADPH. Rationale: If activity is lost here, the compound is acting as a direct, non-metabolism-dependent inhibitor or denaturant, violating the definition of a suicide substrate.
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Time-Zero Control: Transfer the aliquot immediately after adding NADPH. Rationale: Establishes the 100% baseline activity against which the exponential decay of enzyme function is plotted.
Pharmacological Significance & DMPK Applications
The structural evolution from ABT to α -EB represents a paradigm shift in metabolic phenotyping. In vivo, the lung receives 100% of cardiac output, yet pulmonary metabolism is frequently overshadowed by hepatic clearance. By administering α -EB in animal models (such as guinea pigs), researchers can selectively knock out pulmonary CYP2B activity without significantly altering hepatic CYP function .
This targeted inhibition allows DMPK scientists to:
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Quantify Extrahepatic Clearance: Accurately measure the specific contribution of the lungs to the first-pass metabolism of inhaled or intravenously administered therapeutics.
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Refine PBPK Models: Generate highly accurate, tissue-specific metabolic parameters for Physiologically Based Pharmacokinetic (PBPK) modeling, reducing late-stage clinical attrition due to unpredicted drug-drug interactions (DDIs).
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Isolate Isozyme Contributions: Differentiate the metabolic roles of closely related CYP subfamilies (e.g., CYP1A vs. CYP2B) in complex tissue matrices.
References
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Szczepan EW, Knickle LC, Woodcroft KJ, Bend JR. (1990). Three N-aralkylated derivatives of 1-aminobenzotriazole as potent and isozyme-selective, mechanism-based inhibitors of guinea pig pulmonary cytochrome P-450 in vitro. Drug Metabolism and Disposition.[Link]
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Woodcroft KJ, Bend JR. (1990). N-aralkylated derivatives of 1-aminobenzotriazole as isozyme-selective, mechanism-based inhibitors of guinea pig hepatic cytochrome P-450 dependent monooxygenase activity. Canadian Journal of Physiology and Pharmacology. [Link]
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Knickle LC, Philpot RM, Bend JR. (1994). N-aralkylated derivatives of 1-aminobenzotriazole are potent isozyme- and lung-selective mechanism-based inhibitors of guinea pig cytochrome P-450 in vivo. Journal of Pharmacology and Experimental Therapeutics.[Link]
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Sinal CJ, Bend JR. (1995). Isozyme-selective metabolic intermediate complex formation of guinea pig hepatic cytochrome P450 by N-aralkylated derivatives of 1-aminobenzotriazole. Chemical Research in Toxicology.[Link]
